molecular formula C10H10F3N3O2 B3039130 Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone CAS No. 99422-00-1

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone

Cat. No.: B3039130
CAS No.: 99422-00-1
M. Wt: 261.2 g/mol
InChI Key: RDIXPSJRLOIQBD-UHFFFAOYSA-N
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Description

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone is a chemical compound with the molecular formula C10H10F3N3O2 and a molecular weight of 261.2 g/mol . It is known for its unique structure, which includes a trifluoromethyl group and a nitro group attached to a phenyl ring, linked to an acetone moiety through a hydrazone linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with acetone in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazone derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenylhydrazones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various hydrazone derivatives.

    Biology: This compound can be employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research into its potential pharmacological properties, such as antimicrobial and anticancer activities, is ongoing.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups contribute to its reactivity and binding affinity, allowing it to modulate biochemical pathways. The hydrazone linkage can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar compounds to Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazone include:

    Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazine: Differing by the presence of a hydrazine group instead of a hydrazone linkage.

    Acetone 2-nitro-4-(trifluoromethyl)phenylhydrazide: Featuring a hydrazide group.

    This compound derivatives: Various derivatives with different substituents on the phenyl ring or modifications to the acetone moiety.

Properties

IUPAC Name

2-nitro-N-(propan-2-ylideneamino)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O2/c1-6(2)14-15-8-4-3-7(10(11,12)13)5-9(8)16(17)18/h3-5,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIXPSJRLOIQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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